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molecular formula C12H11F3O2 B8328823 3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyran-4(3H)-one

3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyran-4(3H)-one

Cat. No. B8328823
M. Wt: 244.21 g/mol
InChI Key: UBVJGZFCUOLMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486952B2

Procedure details

4-(trifluoromethyl)phenylboronic acid was reacted as described in Intermediate X(2) with 3-iodo-4,4-dimethoxytetrahydro-2H-pyran (Intermediate X(1)) to give 3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyran-4(3H)-one (Intermediate Z(2)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.I[CH:15]1[C:20](OC)([O:21]C)[CH2:19][CH2:18][O:17][CH2:16]1>>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([CH:15]2[C:20](=[O:21])[CH2:19][CH2:18][O:17][CH2:16]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Step Two
Name
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1COCCC1(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1COCCC1=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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